2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide
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Overview
Description
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide is a complex organic compound that features an isoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide typically involves the reaction of isoquinoline derivatives with various amines. One common method involves the reaction of 2-(cyanomethyl)benzoic acid with amines, leading to the formation of 3-aminoisoquinolin-1(2H)-ones . The reaction conditions often include high-boiling solvents such as 1,2-dichlorobenzene or a mixture of DMF and 1,2-dichlorobenzene, with reaction times ranging from 3 to 8 hours .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve catalytic processes. For example, the synthesis of isoquinoline via the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported . This method allows for the efficient production of isoquinoline derivatives on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinoline compounds.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like water or organic solvents .
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Scientific Research Applications
(S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific isoquinoline derivative and its structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide include other isoquinoline derivatives such as:
Uniqueness
What sets (S)-2-Amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide apart from other isoquinoline derivatives is its specific structure, which includes an amino group and a dimethylbutanamide moiety. This unique structure may confer specific biological activities and chemical properties that are not present in other isoquinoline derivatives .
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-amino-N-(isoquinolin-1-ylmethyl)-N,3-dimethylbutanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)15(17)16(20)19(3)10-14-13-7-5-4-6-12(13)8-9-18-14/h4-9,11,15H,10,17H2,1-3H3 |
InChI Key |
HITSWGOAQZPFBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=NC=CC2=CC=CC=C21)N |
Origin of Product |
United States |
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